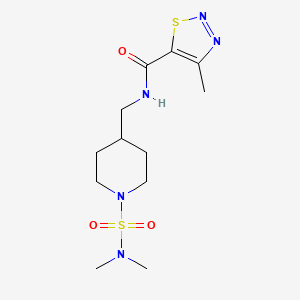

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3S2/c1-9-11(21-15-14-9)12(18)13-8-10-4-6-17(7-5-10)22(19,20)16(2)3/h10H,4-8H2,1-3H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFXMLVAAMWKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfamoyl group. The thiadiazole ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the pharmacological and physicochemical properties of N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, the following compounds are analyzed:

WNK463 (Piperidine-4-carboxamide Derivative)

Structure : WNK463 (C₂₁H₂₄F₃N₇O₂) contains a piperidine-4-carboxamide scaffold but diverges significantly with a tert-butyl group and a trifluoromethyl-substituted oxadiazole-pyridinyl moiety .

Key Differences :

- Molecular Weight : 463.46 g/mol (vs. 347.45 g/mol for the target compound), indicating increased bulk due to fluorine and oxadiazole substituents.

- Functional Groups : The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity compared to the dimethylsulfamoyl group in the target compound.

- Pharmacological Implications : Fluorinated groups often improve blood-brain barrier penetration, suggesting WNK463 may target central nervous system (CNS) receptors, unlike the sulfamoyl-containing compound, which may exhibit peripheral activity .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

Structure : This compound (C₈H₇N₃O₂S) features an isoxazole ring linked to a thiazole via a carboxamide bridge, lacking the piperidine-sulfamoyl motif .

Key Differences :

- Heterocyclic Core: Isoxazole (O/N-containing) vs. thiadiazole (S/N-containing) alters electronic properties.

- Solubility : The absence of a piperidine-sulfamoyl group reduces solubility in polar solvents, limiting bioavailability compared to the target compound .

Cannabinoid Receptor Ligands (e.g., WIN 55212-2, HU-210)

For example:

- WIN 55212-2 binds preferentially to CB2 receptors due to its aminoalkylindole structure, whereas HU-210 favors CB1 via bicyclic terpenoid interactions .

Comparative Data Table

| Property | Target Compound | WNK463 | 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₁N₅O₃S₂ | C₂₁H₂₄F₃N₇O₂ | C₈H₇N₃O₂S |

| Molecular Weight (g/mol) | 347.45 | 463.46 | 217.23 |

| Key Functional Groups | Dimethylsulfamoyl, thiadiazole | Trifluoromethyl, oxadiazole | Isoxazole, thiazole |

| Solubility (Predicted) | Moderate (polar groups) | Low (high lipophilicity) | Low (non-polar core) |

| Pharmacological Target | Enzyme/GPCR modulation | Kinase inhibition (WNK) | Antimicrobial/antifungal |

| Structural Uniqueness | Sulfamoyl-piperidine linker | Fluorinated heterocycle | Dual heterocyclic (isoxazole-thiazole) |

Research Findings and Implications

- Target Compound : The dimethylsulfamoyl group may enhance solubility and enable sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase), while the thiadiazole ring could confer antimicrobial or anticancer activity .

- WNK463 : The trifluoromethyl-oxadiazole motif likely improves metabolic stability, making it suitable for chronic therapies, though increased molecular weight may reduce oral bioavailability .

- Cannabinoid Receptor Analogy: Substituent positioning in GPCR ligands (e.g., CB1/CB2 selectivity) underscores the importance of the piperidine-sulfamoyl group’s spatial arrangement in the target compound for receptor specificity .

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and pharmacological properties based on diverse scientific sources.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological activities. The presence of a piperidine ring and a sulfamoyl group further enhances its pharmacological potential. Its molecular formula is represented as , with a molecular weight of 330.41 g/mol. The compound can be identified by its CAS Number 2034608-45-0.

The mechanism of action for this compound primarily involves interactions with specific biological targets. Thiadiazole derivatives are known to exhibit:

- Antimicrobial activity : They can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.

- Anticancer properties : Research indicates that derivatives of thiadiazoles can exhibit cytotoxic effects against several cancer cell lines, making them candidates for further investigation in cancer therapy .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. For instance:

- Studies have indicated that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds are often lower than those for standard antibiotics, indicating superior efficacy .

Anticancer Activity

Research highlights the potential anticancer properties of thiadiazole derivatives:

- In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Case Studies and Research Findings

Several studies have documented the biological activity of thiadiazole derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiadiazole core followed by functionalization of the piperidine moiety. Key steps include:

- Thiadiazole formation : Cyclization of thiourea derivatives under acidic conditions (e.g., H₂SO₄) at 80–100°C .

- Piperidine sulfamoylation : Reaction of the piperidine intermediate with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .

- Coupling : Amide bond formation between the thiadiazole-carboxylic acid and the sulfamoylated piperidine-methylamine using coupling agents like EDC/HOBt in DMF .

- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields (e.g., 20% improvement in final step yield) .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H and ¹³C NMR confirm the presence of the thiadiazole (δ ~150–160 ppm for C=S) and piperidine (δ ~2.5–3.5 ppm for N-CH₂) groups .

- HPLC : Purity >98% is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 347.452 (calculated for C₁₂H₂₁N₅O₃S₂) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC determination) .

- Enzyme Inhibition : Fluorescence-based assays targeting cysteine proteases (e.g., papain-like enzymes) due to thiadiazole’s electrophilic sulfur .

- Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (IC₅₀ > 50 µM preferred) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications : Replace the thiadiazole with oxadiazole or triazole to assess impact on enzyme binding .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to enhance metabolic stability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like COX-2 or HDACs .

- Data Analysis : Compare IC₅₀ values across analogs using multivariate regression to quantify substituent effects .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Perform liver microsome assays to rule out rapid degradation as a cause of false negatives .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiologically relevant environments .

Q. How can the mechanism of action be elucidated for this compound?

- Methodological Answer :

- Proteomic Profiling : SILAC-based quantitative proteomics to identify differentially expressed proteins post-treatment .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify off-target effects .

- Crystallography : Co-crystallize the compound with purified target proteins (e.g., HDAC8) to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.